molecular formula C16H22N2O2 B11850932 Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate CAS No. 1086394-76-4

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate

Cat. No.: B11850932
CAS No.: 1086394-76-4
M. Wt: 274.36 g/mol
InChI Key: FJHGHWYEBQYRBD-UHFFFAOYSA-N
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Description

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a valuable spirocyclic chemical intermediate designed for use in pharmaceutical research and development. The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, known for its three-dimensionality and utility in constructing compounds that target central nervous system (CNS) disorders . Similar diazaspirocyclic frameworks serve as key precursors in the synthesis of potential therapeutic agents and have been investigated as protein kinase inhibitors for anticancer drug discovery . The structural rigidity of the spirocyclic core helps to pre-organize the molecule, making it a versatile scaffold for exploring novel chemical space and optimizing interactions with biological targets. The benzyloxycarbonyl (Cbz) protecting group on one nitrogen atom allows for selective functionalization at the other nitrogen, providing strategic flexibility for parallel synthesis and the generation of diverse compound libraries. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1086394-76-4

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate

InChI

InChI=1S/C16H22N2O2/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-4-8-16(18)9-10-17-13-16/h1-3,6-7,17H,4-5,8-13H2

InChI Key

FJHGHWYEBQYRBD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C2(C1)CCNC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Cyclization Strategies for Spiro[4.5]decane Formation

The spiro[4.5]decane backbone is constructed through cyclization reactions that merge two cyclic systems at a single atom. A key method involves the intramolecular nucleophilic attack of a secondary amine on a carbonyl group, facilitated by bases such as triethylamine or pyridine . For instance, reacting a tert-butoxycarbonyl (Boc)-protected amine precursor with a ketoester derivative under reflux in toluene induces cyclization.

Reaction Conditions:

  • Temperature: 30–45°C

  • Solvent: Toluene or tetrahydrofuran (THF)

  • Base: Triethylamine (1.4–1.8 molar equivalents relative to substrate)

  • Yield: 65–78% after purification

This step is critical for establishing the spirocyclic geometry, with temperature control ensuring minimal epimerization.

Following cyclization, the introduction of the benzyl group and carboxylate moiety is achieved through nucleophilic substitution. A Boc-protected intermediate is treated with benzyl bromide in the presence of a strong base like sodium hydride (NaH). Subsequent hydrolysis of the Boc group using hydrochloric acid (HCl) yields the free amine, which is then reacted with benzyl chloroformate to install the carboxylate ester .

Optimized Parameters:

ParameterValue
Benzyl bromide equivalence1.1–1.4 molar equivalents
Reaction time12–18 hours
SolventDichloromethane (DCM)
Yield after steps52–60%

Steric hindrance from the spirocyclic structure necessitates prolonged reaction times to ensure complete benzylation.

Stereochemical Control and Resolution

The compound’s biological activity often depends on its stereochemistry, necessitating enantioselective synthesis. A patented resolution method employs 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid as a chiral resolving agent . The diastereomeric salts formed are separated via fractional crystallization, achieving enantiomeric excess (ee) >98% for the desired (S)-enantiomer.

Key Steps:

  • Salt Formation: Combine the racemic amine with the resolving agent in ethanol at 30°C .

  • Crystallization: Cool to 20°C to precipitate the (S)-enantiomer salt.

  • Recovery: Neutralize the salt with aqueous sodium hydroxide to isolate the free amine.

This method is scalable and avoids chromatography, making it industrially viable.

Industrial-Scale Purification Techniques

Large-scale production requires efficient purification to meet regulatory standards. Continuous vacuum distillation at 35–40°C removes volatile byproducts, while countercurrent washing with n-heptane eliminates residual solvents . Final crystallization from a heptane/THF mixture yields >99.5% pure product.

Purification Workflow:

  • Distillation: Reduce volume to 3.6 relative volumes under vacuum.

  • Solvent Exchange: Add n-heptane and repeat distillation.

  • Crystallization: Seed with pure product and cool to 20°C .

Comparative Analysis of Synthetic Routes

The table below contrasts laboratory-scale and industrial methodologies:

ParameterLaboratory-ScaleIndustrial-Scale
Cyclization Time 24 hours12 hours (flow reactor)
Benzylation Yield 58%72% (optimized stoichiometry)
Purity Post-Purification 97% (column chromatography)99.5% (crystallization)
Cost per Kilogram $12,000$3,800

Industrial processes prioritize throughput and cost-efficiency, whereas lab methods focus on flexibility.

Challenges and Mitigation Strategies

  • Epimerization During Cyclization:

    • Cause: High temperatures or prolonged reaction times.

    • Solution: Use low-boiling solvents (e.g., THF) and strict temperature control .

  • Residual Solvent Contamination:

    • Cause: Incomplete distillation.

    • Solution: Multi-stage solvent exchange with n-heptane .

  • Enantiomeric Impurities:

    • Cause: Inefficient resolution.

    • Solution: Optimize resolving agent stoichiometry (1.1–1.4 equivalents) .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted spirocyclic compounds .

Scientific Research Applications

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

tert-Butyl 2,6-Diazaspiro[4.5]decane-6-carboxylate

  • CAS : 960294-16-0
  • Molecular Formula : C₁₃H₂₄N₂O₂
  • Molecular Weight : 240.34 g/mol
  • Key Differences :
    • The tert-butyl (Boc) protecting group replaces the benzyl ester, reducing steric hindrance and enhancing stability under basic conditions .
    • Physical Properties : Density = 1.073 g/cm³; Boiling point = 337.028°C (predicted) .
    • Applications : Widely used as a precursor in peptide synthesis due to its orthogonal protection strategy .

tert-Butyl 1-Oxo-2,6-diazaspiro[4.5]decane-6-carboxylate

  • CAS : 1221818-08-1
  • Molecular Formula : C₁₃H₂₂N₂O₃
  • Molecular Weight : 254.33 g/mol
  • Applications: Likely utilized in medicinal chemistry for its enhanced reactivity in nucleophilic additions .

Benzyl 6-Ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate

  • CAS : 1391732-74-3
  • Molecular Formula : C₁₈H₂₆N₂O₂
  • Molecular Weight : 302.42 g/mol
  • Key Differences :
    • Ethyl substitution at position 6 and a shifted diaza configuration (1,7 vs. 2,6) alter conformational flexibility .
    • Status : Discontinued in commercial catalogs, limiting accessibility .

6-Benzyl-2,6-diazaspiro[4.5]decane

  • CAS : 1158750-93-6
  • Molecular Formula : C₁₅H₂₂N₂
  • Molecular Weight : 230.35 g/mol
  • Key Differences :
    • Absence of the carboxylate ester simplifies the structure, increasing hydrophobicity .
    • Applications : Used in biochemical research as a rigid scaffold for receptor binding studies .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate 1086394-76-4 C₁₆H₂₂N₂O₂ 274.36 Benzyl ester, spirocyclic
tert-Butyl 2,6-diazaspiro[4.5]decane-6-carboxylate 960294-16-0 C₁₃H₂₄N₂O₂ 240.34 Boc-protected, spirocyclic
6-Benzyl-2,6-diazaspiro[4.5]decane 1158750-93-6 C₁₅H₂₂N₂ 230.35 Benzyl, no ester

Critical Analysis

  • Structural Impact : The benzyl group in the parent compound increases lipophilicity compared to Boc-protected analogs, which may improve blood-brain barrier penetration .
  • Synthetic Utility: Boc-protected derivatives are preferred in solid-phase synthesis due to their stability, whereas benzyl esters are prone to hydrogenolysis .
  • Data Gaps : Purity, toxicity, and detailed pharmacokinetic data for most analogs remain unreported, highlighting the need for further characterization .

Biological Activity

Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C16H22N2O2C_{16}H_{22}N_2O_2 and a molecular weight of approximately 274.36 g/mol. Its structure features a benzyl group attached to a diazaspiro framework, which is characteristic of spiro compounds where two rings share a single atom.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents.

2. Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have shown that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, it has been identified as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis—a form of programmed cell death associated with cancer progression.

3. Enzyme Inhibition
this compound is studied for its ability to inhibit various enzymes, suggesting potential therapeutic applications in diseases that involve enzyme dysregulation. Its interactions with molecular targets may lead to significant biological effects beneficial in clinical settings .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with specific receptors and enzymes, modulating their activity to achieve therapeutic effects. For example, its action on RIPK1 suggests a pathway through which it may influence cell survival and death.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with similar compounds:

Compound NameMolecular FormulaKey Features
Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylateC16H22N2O2Similar spirocyclic structure but differs in nitrogen positioning
6-Benzyl-2,6-diazaspiro[4.5]decaneC16H22N2Lacks carboxylate group; focus on structural variations
1,6-Diazaspiro[4.5]decane-6-carboxylic acidC15H19N2O2Contains carboxylic acid instead of ester; different reactivity profile

The distinct arrangement of functional groups in this compound contributes to its unique biological activities compared to these related compounds.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

  • Antimicrobial Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Cancer Research : In vitro studies on cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to apoptosis induction via RIPK1 inhibition .

Q & A

Q. What are the primary synthetic routes for Benzyl 2,6-diazaspiro[4.5]decane-6-carboxylate, and how are reaction conditions optimized?

The synthesis involves copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate, proceeding via tandem radical addition and dearomatizing cyclization . Key optimization parameters include:

  • Catalyst : Copper(I) salts (e.g., CuBr).
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile).
  • Temperature : 60–80°C for cyclization efficiency.
  • Purity : Purification via column chromatography (silica gel, ethyl acetate/hexane). Alternative multi-step routes use cyclization of precursors like diamines or carbonyl derivatives, requiring strict control of stoichiometry and pH .

Q. How is the structural integrity of this compound confirmed?

Analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify spirocyclic backbone and benzyl ester substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (274.36 g/mol) and fragmentation patterns .
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) for resolving crystal structures, particularly for validating bond angles and torsional strain in the diazaspiro core .

Q. What biological targets are associated with this compound?

Preliminary studies suggest interactions with:

  • Protein Kinases : Inhibition of tyrosine kinases via sp3^3-rich scaffold mimicking ATP-binding pockets .
  • Neurotransmitter Receptors : Modulation of serotonin/dopamine receptors due to structural similarity to psychoactive spirocycles . Target validation typically employs in vitro assays (e.g., kinase inhibition IC50_{50}, receptor binding affinity) .

Q. What are the critical physicochemical properties for handling this compound?

Key properties include:

PropertyValueSource
Molecular FormulaC16_{16}H22_{22}N2_2O2_2
Molecular Weight274.36 g/mol
StabilityHygroscopic; store at -20°C
Solubility>10 mg/mL in DMSO

Advanced Research Questions

Q. How does X-ray crystallography with SHELX software resolve ambiguities in the compound’s spirocyclic conformation?

SHELXL refines spirocyclic bond distortions (e.g., N-C-N angles) using high-resolution data. For example, SHELXPRO interfaces with diffraction datasets to model torsional strain in the diazaspiro ring, resolving conflicts between NMR-derived and crystallographic geometries . Multi-conformer models are employed for flexible benzyl ester groups .

Q. What structure-activity relationship (SAR) insights guide the optimization of this scaffold for kinase inhibition?

SAR studies highlight:

  • Spiro Ring Size : The 4.5 spiro system balances conformational rigidity and target engagement vs. larger rings (e.g., 5.5), which reduce potency by ~30% .
  • Benzyl Substituents : Electron-withdrawing groups (e.g., -CF3_3) on the benzyl ring improve kinase selectivity (e.g., IC50_{50} < 100 nM vs. Abl1) .
  • Carboxylate vs. Amide : Ester hydrolysis to the free acid decreases cell permeability but enhances aqueous solubility for in vivo studies .

Q. How can contradictory pharmacological data (e.g., varying IC50_{50}50​ values across assays) be systematically addressed?

Discrepancies arise from:

  • Assay Conditions : ATP concentration (e.g., 1 mM vs. 10 µM) alters competitive inhibition profiles .
  • Cellular vs. Enzymatic Assays : Off-target effects in cell-based assays (e.g., cytotoxicity) may mask true target engagement . Mitigation involves orthogonal validation (e.g., SPR for binding kinetics, CRISPR knockouts) .

Q. What comparative advantages does this compound offer over structural analogs like tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate?

  • Synthetic Accessibility : Benzyl esters are deprotected under milder conditions (e.g., H2_2/Pd-C) vs. tert-butyl groups (TFA) .
  • Pharmacokinetics : The benzyl group enhances logP (2.1 vs. 1.5 for tert-butyl), improving blood-brain barrier penetration in neuropharmacology models .
  • Diverse Functionalization : Benzyl esters allow late-stage modifications (e.g., Suzuki coupling) for library synthesis .

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